Heveaflavone vs. Bilobetin, Ginkgetin, and Sciadopitysin: Comparative Binding Affinity to SARS-CoV-2 3CL Protease
Heveaflavone demonstrates a distinct binding affinity to the SARS-CoV-2 main protease (3CLPRO/Mpro) that differs from its closely related amentoflavone derivatives. In a systematic in silico analysis of 10 amentoflavone derivatives, Heveaflavone exhibited a docking score of −9.3 kcal/mol against the Mpro protein target. This value is numerically distinct from bilobetin (−9.1 kcal/mol), ginkgetin (−9.7 kcal/mol), sciadopitysin (−9.0 kcal/mol), sequoiaflavone (−9.7 kcal/mol), and isoginkgetin (−9.4 kcal/mol) [1]. All 10 amentoflavone derivatives outperformed the FDA-approved antiviral comparator in terms of binding affinity [1].
| Evidence Dimension | Molecular docking binding affinity |
|---|---|
| Target Compound Data | −9.3 kcal/mol |
| Comparator Or Baseline | Bilobetin: −9.1 kcal/mol; Ginkgetin: −9.7 kcal/mol; Sciadopitysin: −9.0 kcal/mol; Sequoiaflavone: −9.7 kcal/mol; Isoginkgetin: −9.4 kcal/mol; 4‴-methylamentoflavone: −9.7 kcal/mol; Kayaflavone: −8.8 kcal/mol; Putraflavone: −9.4 kcal/mol; Sotetsuflavone: −9.0 kcal/mol |
| Quantified Difference | Heveaflavone (−9.3 kcal/mol) vs. bilobetin (−9.1 kcal/mol): Δ = −0.2 kcal/mol; vs. ginkgetin (−9.7 kcal/mol): Δ = +0.4 kcal/mol; vs. sciadopitysin (−9.0 kcal/mol): Δ = −0.3 kcal/mol |
| Conditions | In silico molecular docking against SARS-CoV-2 3CLPRO/Mpro using PyRx and BIOVIA Discovery Studio |
Why This Matters
The −0.2 to +0.4 kcal/mol differences in binding affinity among structurally similar biflavonoids are pharmacologically meaningful for prioritizing lead compounds in antiviral screening cascades.
- [1] Dey D, Hossain R, Biswas P, et al. Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology. Mol Divers. 2023;27(2):857-871. View Source
